Copper--trimethylsilyl (1/1)
Description
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Structure
2D Structure
Properties
CAS No. |
91899-54-6 |
|---|---|
Molecular Formula |
C3H9CuSi |
Molecular Weight |
136.73 g/mol |
InChI |
InChI=1S/C3H9Si.Cu/c1-4(2)3;/h1-3H3; |
InChI Key |
LEJJRFFBNLQENA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)C.[Cu] |
Origin of Product |
United States |
Silylcuprates Anionic Complexes :these Are Ionic Compounds Where the Copper Atom is Part of a Negatively Charged Complex. They Are Typically Prepared from Organolithium Reagents and a Copper I Salt.wikipedia.org
Homoleptic Silylcuprates: These contain only silyl (B83357) groups attached to the copper. The most common are lithium disilylcuprates, with the general formula [R₃Si)₂Cu]Li. psu.edu
Heteroleptic (Mixed) Silylcuprates: These complexes contain a silyl group along with another, different organic or heteroatom group. A common strategy is to use a non-transferable "dummy" group (R') to ensure the selective transfer of the silyl group. psu.edudokumen.pub Their general formula is [(R₃Si)(R')Cu]Li.
Neutral Ligand Stabilized Copper I Silyl Complexes:these Are Neutral Complexes Where the Copper Silyl Moiety is Stabilized by Coordination with One or More Neutral Ligands. the Choice of Ligand is Crucial for the Stability and Reactivity of the Complex.
Phosphine-Stabilized Complexes: Organophosphines (R₃P) are classic ligands in organometallic chemistry. They can stabilize copper(I) silyl (B83357) species, forming complexes like (R₃P)ₙCuSiR'₃. acs.org
N-Heterocyclic Carbene (NHC)-Stabilized Complexes: NHCs have become prominent ligands for stabilizing reactive metal centers. rsc.org They form robust, well-defined copper(I) silyl complexes, such as (NHC)CuSiR₃, which have proven to be highly effective catalysts in a variety of transformations. rsc.orgbeilstein-journals.org
Other Donor-Stabilized Complexes: Other nitrogen-based or chalcogen-based ligands can also be used to synthesize stable copper silyl complexes. nih.govacs.orgcdnsciencepub.com
Table 2: Classification of Copper(I) Silyl Species
| Class | Sub-Class | General Formula / Example | Key Features | Reference |
|---|---|---|---|---|
| Silylcuprates (Anionic) | Homoleptic | [(R₃Si)₂Cu]Li | Two transferable silyl groups; powerful silylating agents. | psu.edu |
| Heteroleptic (Mixed) | [(R₃Si)(R')Cu]Li | One transferable silyl group; improved atom economy. | psu.edudokumen.pub | |
| Neutral Complexes | Phosphine-Stabilized | (Ph₂PEt)₃CuSSiMe₃ | Stabilized by phosphine (B1218219) ligands; often used in synthesis. | acs.org |
| NHC-Stabilized | (IPr)CuSiMe₂Ph | Highly stable and catalytically active; tunable properties. | rsc.org |
Compound Names
This article delves into the primary synthetic methodologies for preparing copper(I) silyl complexes, with a specific focus on those containing the trimethylsilyl (B98337) moiety. These compounds are of significant interest due to their applications in organic synthesis and materials science. The formation of the crucial copper-silicon bond is explored through three main strategies: salt metathesis, transmetalation, and deprotonation.
Structural and Electronic Analysis of Copper I Silyl Complexes
Coordination Geometries and Modes of Copper(I) Centers
Copper(I) centers in silyl (B83357) complexes exhibit a variety of coordination geometries, largely influenced by the steric and electronic properties of the silyl groups and any supporting ligands. Common geometries include linear, trigonal planar, and distorted tetrahedral arrangements. core.ac.ukmdpi.comlibretexts.org
Monomeric vs. Dimeric and Polymeric Structures
The nuclearity of copper(I) silyl complexes, whether they exist as discrete monomers or aggregate into dimers and larger polymers, is a critical aspect of their structural chemistry. The choice between these forms is often a delicate balance between the steric bulk of the ligands and the potential for bridging interactions.
Generally, the use of sterically demanding ancillary ligands, such as bulky N-heterocyclic carbenes (NHCs) or phosphines, tends to favor the formation of monomeric copper(I) silyl complexes. researchgate.netbeilstein-journals.orgacs.org These bulky groups effectively shield the copper center, preventing the close approach of other complex units that would be necessary for polymerization. acs.org For instance, complexes with bulky NHC ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and phosphine (B1218219) ligands like i-BuL (isobutyl-substituted proazaphosphatrane) have been shown to form monomeric structures. researchgate.netbeilstein-journals.orgnih.gov In these cases, the copper center typically adopts a two-coordinate, linear geometry. mdpi.comresearchgate.netbeilstein-journals.org
Conversely, when smaller, less sterically hindering ancillary ligands are employed, dimeric and even polymeric structures become more prevalent. core.ac.ukbeilstein-journals.org For example, the use of a less bulky NHC ligand, Me₂IMe (1,3-dimethylimidazol-2-ylidene), leads to the formation of a dimeric silyl complex with a butterfly-shaped Cu₂Si₂ core. beilstein-journals.org Similarly, phosphine ligands like P(o-tolyl)₃ and PCy₃ support the formation of dimeric copper(I) chloride complexes. nih.gov In some cases, the aggregation can extend further, leading to the formation of tetrameric or even larger cluster compounds. nih.govresearchgate.net
| Ligand Type | Steric Bulk | Resulting Structure | Example Ligand | Reference |
| NHC | Bulky | Monomeric | IPr | researchgate.netbeilstein-journals.org |
| NHC | Small | Dimeric | Me₂IMe | beilstein-journals.org |
| Phosphine | Bulky | Monomeric | i-BuL | acs.orgnih.gov |
| Phosphine | Less Bulky | Dimeric | P(o-tolyl)₃ | nih.gov |
Bridging Silyl Ligands and Cuprophilic Interactions
In dimeric and polymeric copper(I) silyl complexes, the silyl ligand itself can act as a bridge between two or more copper centers. core.ac.ukbeilstein-journals.org This bridging is a key feature in the formation of higher nuclearity structures. For example, in the dimeric complex [Cu{μ-SiEt(SiMe₃)₂}(IMe)]₂, the silyl ligand bridges the two copper atoms, resulting in a [Cu₂Si₂] core. core.ac.uk
Influence of Ancillary Ligands on Molecular Structure and Stability
Ancillary ligands, which are ligands other than the silyl group attached to the copper center, play a crucial role in determining the molecular structure, stability, and reactivity of copper(I) silyl complexes. The electronic and steric properties of these ligands can be systematically varied to fine-tune the characteristics of the resulting complex. researchgate.netacs.org
N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of ancillary ligands in copper(I) silyl chemistry. researchgate.netbeilstein-journals.org They are strong σ-donors, which contributes to the stability of the copper-ligand bond. rsc.org The steric bulk of the NHC ligand is a key determinant of the final structure of the complex. core.ac.ukresearchgate.net
As mentioned previously, bulky NHCs tend to enforce a low coordination number, typically resulting in monomeric, two-coordinate copper(I) complexes with a linear geometry. researchgate.netbeilstein-journals.org Conversely, smaller NHCs allow for the formation of dimeric or higher nuclearity structures with bridging silyl ligands. core.ac.ukbeilstein-journals.org For instance, decreasing the steric demands of the NHC ligand has been shown to facilitate the formation of binuclear species with bridging silyl groups and cuprophilic interactions. researchgate.net The thermal stability of the resulting complexes can also be influenced by the nature of the NHC ligand, with saturated NHC rings sometimes leading to higher thermal stability compared to their unsaturated counterparts. beilstein-journals.org
Phosphine Ligands
Phosphine ligands are another important class of ancillary ligands for stabilizing copper(I) silyl complexes. acs.orgnih.gov Similar to NHCs, the steric and electronic properties of the phosphine can be tailored to control the structure of the complex. doi.org
Sterically demanding phosphines can promote the formation of monomeric, two-coordinate copper(I) complexes. acs.org For example, the use of a bulky proazaphosphatrane ligand (i-BuL) results in monomeric copper(I) halide complexes. acs.orgnih.gov In contrast, less sterically hindered phosphines can lead to the formation of dimeric or tetrameric structures. nih.gov The nuclearity of these complexes is not solely dependent on the cone angle of the phosphine, indicating a more complex interplay of factors. nih.gov The choice of phosphine ligand can also impact the geometry of the complex, with some phosphine-supported complexes exhibiting nearly linear geometries. acs.orgnih.gov
| Ancillary Ligand | Key Feature | Impact on Structure | Example | Reference |
| N-Heterocyclic Carbene (NHC) | Tunable steric bulk | Controls monomeric vs. dimeric nature | IPr (bulky), Me₂IMe (small) | core.ac.ukresearchgate.netbeilstein-journals.org |
| Phosphine | Steric and electronic properties | Influences nuclearity and geometry | i-BuL (monomer), PCy₃ (dimer) | acs.orgnih.govdoi.org |
| Nitrogen Donor Ligand | Chelation and donor strength | Can lead to various coordination geometries and nuclearities | Tris(2-pyridylmethyl)amine, 2,2'-dipyridylamine | researchgate.netacs.orgbath.ac.uk |
Nitrogen Donor Ligands
Nitrogen-containing ligands, ranging from simple amines to more complex chelating systems, also play a significant role in the structural chemistry of copper(I) complexes. researchgate.netacs.org The coordination mode of these ligands, whether they are monodentate or polydentate, along with their steric and electronic profiles, dictates the final architecture of the copper silyl complex. nationalmaglab.org
For example, the reaction of copper(I) chloride with lithiated silyl amides can lead to the formation of high-nuclearity copper clusters. researchgate.net In these structures, the nitrogen atoms of the silyl amide ligands coordinate to the copper centers, often in a bridging fashion, leading to complex cage-like structures. researchgate.net The coordination geometry around the copper atoms in such clusters is often nearly linear. researchgate.net Chelating N,N-donor ligands have been shown to form both neutral, three-coordinate trigonal planar structures and ionic forms in the solid state. acs.org The specific structure adopted can be influenced by the solvent used for crystallization. acs.org
Theoretical and Computational Investigations of Electronic Structure and Bonding
Computational methods have become indispensable in characterizing the electronic landscape of copper(I) silyl complexes. rsc.orgresearchgate.net These theoretical approaches provide insights that are often difficult or impossible to obtain through experimental techniques alone, offering a detailed picture of orbital interactions, charge distribution, and the nature of chemical bonds.
Density Functional Theory (DFT) has emerged as a primary computational tool for investigating the geometric and electronic properties of copper(I) silyl complexes. rsc.orgresearchgate.netresearchgate.netacs.org DFT calculations are instrumental in predicting molecular geometries, which can then be compared with experimental data from X-ray crystallography, and in understanding the electronic structure that dictates the reactivity and physical properties of these compounds. rsc.orgnih.gov
Researchers utilize DFT to analyze the effects of different ligands on the copper center and the Cu-Si bond. For instance, in studies of NHC-supported copper(I) silyl complexes, DFT calculations have been used to optimize molecular structures and to correlate these structures with their observed reactivity. rsc.org The calculated bond lengths and angles from DFT often show good agreement with experimental X-ray diffraction data, validating the computational model. rsc.org For example, the optimized structure of (IPr)CuGePh₃, a close analogue to silyl complexes, matched well with its crystallographically determined structure. rsc.org
| Complex | Computational Method | Key Findings | Reference |
|---|---|---|---|
| (IPr)CuGePh₃ | PBE0-D3BJ/BS2(C₆H₆)//BP86/BS1 | Good agreement between computed and X-ray structure. Elongation in computed parameters attributed to crystal packing effects. | rsc.org |
| (SiHP₂)Cu(Cbz) | DFT | Minimal geometric relaxation upon MLCT excitation compared to analogues without a SiH bond. | researchgate.net |
| (SiHP₂)Cu(1,3-di(trifluoromethyl)carbazolide) | DFT | A SiH···F₃C interaction locks the carbazolide moiety, restricting orbital overlap with copper. | researchgate.net |
Natural Bond Orbital (NBO) analysis is a powerful method used to translate the complex wavefunctions obtained from DFT calculations into a more intuitive, chemically meaningful picture of Lewis-like bonding elements, such as bonds, lone pairs, and donor-acceptor interactions. beilstein-journals.orgresearchgate.net This analysis provides quantitative insights into the nature of the bonding within copper(I) silyl complexes, particularly the Cu-Si bond.
NBO analysis has been applied to various copper silyl and related complexes to understand the bonding situation. acs.org In diphosphine-hydrosilane copper complexes, NBO analysis helps to characterize the weak, side-on coordination of the σ-SiH bond to the copper center. acs.org This interaction is described as a pure σ-SiH-to-copper donation. acs.org The Wiberg bond index (WBI) calculated from NBO analysis can quantify the degree of covalent character in a bond. For the Cu-Ge bond in (IPr)CuGePh₃, the WBI was found to be 0.56, indicating a significantly polarized covalent interaction. rsc.org
NBO analysis also reveals the charge distribution within the molecule, providing insights into the relative electrophilicity and nucleophilicity of different atomic centers. acs.org For instance, in NHC-CuX complexes, NBO analysis has been used to demonstrate the existence of back-donation from a copper d-orbital to a σ* orbital of the NHC ligand. mdpi.com This type of detailed electronic information is crucial for understanding and predicting the reactivity of these complexes in catalytic cycles. rsc.orgmdpi.com
| Complex Fragment/Interaction | NBO Finding | Implication | Reference |
|---|---|---|---|
| σ-SiH to Copper | Weak side-on coordination, pure σ-donation | Characterizes the agostic interaction. | acs.org |
| Cu-Ge bond in (IPr)CuGePh₃ | Wiberg Bond Index of 0.56 | Polarized covalent bond. | rsc.org |
| NHC-Cu Interaction | Cu(d) → σ*(C-N) back-donation | Reveals the electronic nature of the NHC-metal bond. | mdpi.com |
Energy Decomposition Analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV) is a sophisticated computational method that dissects the interaction energy between molecular fragments into physically meaningful components: electrostatic interaction (ΔEelstat), Pauli repulsion (ΔEPauli), and orbital interaction (ΔEorb). researchgate.netrsc.org The NOCV extension further breaks down the orbital interaction term into contributions from pairs of orbitals, providing a detailed picture of the charge flow and bonding.
While a specific EDA-NOCV study on "Copper(I) trimethylsilyl" was not found, analysis of the closely related (IPr)CuGePh₃ complex provides significant insight that can be extrapolated to silyl analogues. rsc.org The EDA-NOCV analysis of this germyl (B1233479) complex indicated that the bonding is best described as an interaction between a [(IPr)Cu]⁺ fragment and a [GePh₃]⁻ fragment. rsc.org This model was chosen because it resulted in the smallest orbital interaction energy among the studied fragment combinations. rsc.org
The analysis revealed that the largest contribution to the orbital interaction energy (66.6%) originates from the donation of electron density from the germanium-centered fragment to the copper-centered fragment. rsc.org This confirms the nucleophilic character of the germyl group in this complex. rsc.org The EDA-NOCV method has been successfully applied to other copper complexes to elucidate the nature of metal-ligand bonding, demonstrating, for example, the pronounced covalent character in the bonding between copper centers and ligand fragments in copper hydride nanoclusters. This type of analysis is crucial for understanding the fundamental nature of the metal-main group element bond and for predicting the reactivity of these complexes, for instance, in σ-bond metathesis or insertion reactions. rsc.org
| Complex/Fragment Interaction | EDA-NOCV Finding | Orbital Interaction Breakdown | Reference |
|---|---|---|---|
| [(IPr)Cu]⁺ and [GePh₃]⁻ | Bonding is best described by these ionic fragments. | 66.6% of ΔEorb is from Ge → Cu donation. | rsc.org |
| Copper Hydride Nanoclusters | Pronounced covalent character in Cu-ligand bonds. | Not specified. |
The interaction of a Si-H bond with a metal center, known as a σ-SiH interaction or an agostic interaction, is a fascinating aspect of organometallic chemistry. researchgate.net In copper(I) complexes, this weak, side-on coordination has been identified and characterized both experimentally and computationally. acs.org These interactions are significant as they can influence the electronic properties, structure, and reactivity of the complex.
The introduction of a weakly coordinating σ-SiH group into a trigonal copper(I) center has been explored as a strategy to design highly efficient light-emitting materials. researchgate.net The weak interaction helps to lift the degeneracy of copper d-orbitals, which in turn minimizes geometric relaxation in the excited state, a key factor for achieving high quantum efficiencies. researchgate.net Computational studies have supported this design principle, showing that complexes with σ-SiH coordination experience less distortion upon excitation. researchgate.net
Experimental evidence for σ-SiH coordination to copper comes from techniques like NMR and IR spectroscopy, as well as X-ray diffraction. acs.org Computationally, the nature of this interaction is described as a donation from the σ-SiH bonding orbital to the copper center. acs.org Studies on diphosphine-hydrosilane copper complexes have shown that this bonding interaction can be strengthened when the copper center becomes more electron-deficient, consistent with a pure σ-SiH-to-copper donation model. acs.org These σ-complexes of copper are relatively rare and provide valuable models for understanding the activation of σ-bonds by coinage metals. acs.org
Reactivity Profiles and Mechanistic Elucidations of Copper I Silyl Species
Nucleophilicity of the Silyl (B83357) Ligand in Copper Complexes
The silyl ligand in copper(I) complexes, such as copper--trimethylsilyl (1/1), exhibits pronounced nucleophilic character. This nucleophilicity is a key determinant of its reactivity and is influenced by the electronic properties of the substituents on the silicon atom and the other ligands coordinated to the copper center.
The nucleophilic nature of the silyl group in copper(I) silyl complexes makes them potent reagents for reactions with a variety of electrophiles. rsc.orgchimienouvelle.be These reactions are fundamental to many synthetic methodologies, enabling the formation of new silicon-element bonds.
One of the primary modes of reactivity is the 1,2-addition of the silyl nucleophile to carbonyl compounds, such as aldehydes. chimienouvelle.be This reaction, often catalyzed by copper(I) complexes, provides an efficient route to α-hydroxysilanes, which are valuable synthetic intermediates. chimienouvelle.be The development of catalytic systems for this transformation has been a significant area of research, with various copper(I) complexes demonstrating high efficiency and enantioselectivity. chimienouvelle.be
Furthermore, copper(I)-silyl intermediates can react with other electrophiles, including acid derivatives. For instance, the acylation of a copper(I)-silyl intermediate with benzoic anhydride (B1165640) has been shown to be an effective method for the synthesis of acylsilanes. chimienouvelle.be The choice of the acid derivative is crucial for the success of this transformation. chimienouvelle.be
The nucleophilicity of the silyl ligand is also harnessed in conjugate addition reactions to α,β-unsaturated carbonyl compounds. wiley-vch.de This process, catalyzed by copper(I), allows for the formation of β-silyl carbonyl compounds. wiley-vch.de The reaction proceeds via the formation of a silylcopper intermediate, which then undergoes a 1,4-addition to the unsaturated system. wiley-vch.de
The reactivity of the silylcopper species with electrophiles is summarized in the following table:
| Electrophile | Product | Reaction Type | Reference(s) |
| Aldehydes | α-Hydroxysilanes | 1,2-Addition | chimienouvelle.be |
| Benzoic Anhydride | Acylsilanes | Acylation | chimienouvelle.be |
| α,β-Unsaturated Carbonyls | β-Silyl Carbonyls | Conjugate Addition | wiley-vch.de |
σ-Bond Metathesis Reactions Involving Copper(I) Silyl Intermediates
σ-Bond metathesis is a crucial elementary step in many reactions involving copper(I) silyl species. rsc.orgresearchgate.net This process typically involves the exchange of ligands between the copper center and another molecule, proceeding through a four-centered transition state. whiterose.ac.uk
A prominent example is the reaction of a copper(I) alkoxide with a silylborane. rsc.orgresearchgate.net In this reaction, the silyl group from the silylborane is transferred to the copper atom, while the alkoxide group is transferred to the boron atom. rsc.orgresearchgate.net This σ-bond metathesis is a key method for the in situ generation of catalytically active copper(I) silyl complexes. rsc.org The driving force for this reaction is often the formation of a strong B-O bond. researchgate.net
Similarly, σ-bond metathesis can occur between a copper(I) silyl complex and an organic halide. rsc.org For instance, the reaction of (IPr)CuGePh₃ (a germyl (B1233479) analogue that exhibits reactivity consistent with its silyl counterpart) with Ph₃SnCl results in the formation of (IPr)CuCl and Ph₃SnGePh₃, demonstrating the transfer of the germyl group and the chloride ligand. rsc.org
These σ-bond metathesis reactions are fundamental to the catalytic cycles of many copper-catalyzed silylation reactions. rsc.orgresearchgate.net
Activation and Cleavage of Si–N and Si–C Bonds by Copper(I) Complexes
Copper(I) complexes have demonstrated the ability to activate and cleave strong silicon-nitrogen (Si–N) and silicon-carbon (Si–C) bonds. This capability opens up new avenues for the functionalization of organosilicon compounds.
While direct cleavage of unstrained Si–N bonds by monomeric copper(I) species is less common, catalytic systems have been developed for reactions that involve the formal cleavage of such bonds. For instance, copper-catalyzed N-arylation of amides and other nitrogen-containing compounds with aryl(trimethoxy)silanes has been reported. researchgate.net In this process, a CuF₂/DMSO system facilitates the cleavage of the aryl-silane bond, with CuF₂ acting as both a catalyst and a desilylating agent. researchgate.net
The activation of Si–C bonds by copper(I) complexes is also an area of growing interest. researchgate.net While the cleavage of unstrained Si–C(sp³) bonds is challenging, palladium-catalyzed reactions involving the insertion of a metal species into a C–Si bond have been developed for the synthesis of silacyclic compounds. researchgate.net Copper-catalyzed systems are also being explored for similar transformations.
Protolysis Reactions of Silyl-Copper Complexes with Protic Compounds
Silyl-copper complexes are susceptible to protolysis by protic compounds, such as alcohols and water. This reaction involves the cleavage of the Cu-Si bond by a proton source, leading to the formation of a silane (B1218182) (R₃SiH) and a copper(I) species with the conjugate base of the protic compound as a ligand.
This reactivity is often considered a side reaction in catalytic processes where protic impurities can deactivate the silyl-copper intermediate. However, it can also be exploited for specific synthetic purposes. For example, the controlled protolysis of a silyl-copper complex can be used to generate a copper(I) hydride species in situ, which can then participate in other catalytic transformations like hydrosilylation. mdpi.com
Insertions and Additions to Unsaturated Substrates
Copper(I) silyl complexes can undergo insertion and addition reactions with various unsaturated substrates, most notably carbon dioxide (CO₂).
The insertion of carbon dioxide into the copper-silyl bond is a well-documented reaction that has significant implications for CO₂ utilization and the synthesis of silicon-containing carboxylic acid derivatives. rsc.orgresearchgate.netnih.gov
The reaction of a copper(I) silyl complex, such as [(IPr)Cu-SiMe₂Ph], with CO₂ leads to the insertion of the CO₂ molecule into the Cu-Si bond, forming a silanecarboxylate complex, [(IPr)Cu-O₂CSiMe₂Ph]. researchgate.netnih.gov This insertion step is a key part of a catalytic cycle for the reduction of CO₂. researchgate.netnih.gov
The nucleophilicity of the silyl group plays a crucial role in the efficiency of this reaction. researchgate.net Silyl-copper(I) complexes with more electron-donating groups on the silicon atom, and thus a more nucleophilic silyl moiety, exhibit higher activity in CO₂ reduction. researchgate.net This observation supports a mechanism where the initial step is the nucleophilic attack of the silyl group on the carbon atom of CO₂. researchgate.net
Following the insertion, the resulting silanecarboxylate complex can undergo further transformations. For instance, it can extrude carbon monoxide (CO) to form a silanolate complex, [(IPr)Cu-OSiMe₂Ph]. researchgate.netnih.gov This silanolate can then react with a silylborane to regenerate the initial copper-silyl complex, thus completing a catalytic cycle for the reduction of CO₂ to CO. researchgate.netnih.gov
The key steps in the copper-mediated reduction of CO₂ involving a silyl complex are outlined below:
| Step | Reactants | Products | Reference(s) |
| 1. CO₂ Insertion | [(IPr)Cu-SiMe₂Ph] + CO₂ | [(IPr)Cu-O₂CSiMe₂Ph] | researchgate.netnih.gov |
| 2. CO Extrusion | [(IPr)Cu-O₂CSiMe₂Ph] | [(IPr)Cu-OSiMe₂Ph] + CO | researchgate.netnih.gov |
| 3. Regeneration | [(IPr)Cu-OSiMe₂Ph] + pinB-SiMe₂Ph | [(IPr)Cu-SiMe₂Ph] + pinB-OSiMe₂Ph | researchgate.netnih.gov |
This catalytic cycle highlights the potential of copper-silyl complexes in the chemical transformation of carbon dioxide.
Hydrosilylation of Carbonyl Compounds and Imines
The hydrosilylation of carbonyl compounds and imines represents a significant application of copper(I) silyl species, offering an efficient route to silylated alcohols and amines. mdpi.comorganic-chemistry.orgacs.org This transformation is of high interest in organic synthesis as it provides silyl-protected alcohols in a single step. mdpi.com Copper(I) complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands, have proven to be highly effective catalysts for the reductive transformation of carbonyls to silyl ethers. mdpi.combeilstein-journals.org
The mechanism of copper-catalyzed hydrosilylation of ketones is believed to proceed through a copper hydride intermediate. mdpi.comrsc.org This intermediate can be generated from the reaction of a copper(I) alkoxide with a silane. The catalytic cycle is thought to involve two main steps: the addition of the copper hydride to the C=O or C=N bond, followed by the regeneration of the copper hydride species. rsc.org Theoretical studies using density functional theory (DFT) on the hydrosilylation of 3-methylcyclohex-2-enone catalyzed by (Ph3P)CuH and (IPr)CuH have suggested that the catalyst recovery step is the rate-determining step. rsc.org
The choice of silane and reaction conditions can significantly influence the outcome of the reaction. For instance, in the asymmetric hydrosilylation of ketimines, the use of tetramethyldisiloxane (TMDS) and tBuOH as additives was found to greatly improve both conversion and enantioselectivity. organic-chemistry.org Similarly, the hydrosilylation of α,β-unsaturated carbonyl compounds can be directed selectively toward 1,2-addition (C=O) to produce the corresponding allyl alcohols in good yields. acs.org
Table 1: Selected Examples of Copper-Catalyzed Hydrosilylation of Carbonyls and Imines
| Substrate | Catalyst System | Silane | Product | Yield (%) | Reference |
| Acetophenone | [Cu(IPr)Cl] | HSiEt3 | Triethyl(1-phenylethoxy)silane | >95 | beilstein-journals.org |
| Cyclohexanone | CuCl/NHC | Et3SiH | Silyl ether | >95 | acs.org |
| Aryl-ketone-derived imines | CuH/(R)-DTBM-SEGPHOS | TMDS | Enantio-enriched amines | High | organic-chemistry.org |
| α,β-Unsaturated carbonyls | Copper(I)-NHC | - | Allyl alcohols | Good | acs.org |
This table presents a selection of reported copper-catalyzed hydrosilylation reactions, highlighting the diversity of substrates and catalyst systems.
Addition to Michael Acceptors, Dienones, and Dienoates
Copper(I) silyl species participate in conjugate addition reactions with a variety of Michael acceptors, including dienones and dienoates. chimia.chbc.edu These reactions are valuable for the formation of carbon-silicon bonds and the synthesis of functionalized organosilanes. The addition of a silyl group to a Michael acceptor can be achieved with high regio- and stereoselectivity, often favoring the 1,4-addition product. chimia.ch
The use of additives can be crucial for the success of these reactions. For example, the addition of trimethylsilyl (B98337) chloride (TMSCl) has been shown to increase the regioselectivity of the 1,4-addition to enals by over 50% without diminishing the enantiomeric excess. chimia.ch This effect is attributed to the trapping of a copper(III) intermediate, which drives the reaction towards the β-adduct. chimia.ch Similarly, in the copper-catalyzed enantioselective conjugate addition of Grignard reagents to thiochromones, TMSCl was found to be an important additive for achieving high yield and enantioselectivity. mdpi.com
N-heterocyclic carbene (NHC) ligated copper complexes have been effectively employed in the silyl conjugate addition to both acyclic and cyclic dienones and dienoates. bc.edu These reactions can proceed with high site-, diastereo-, and enantioselectivity, leading to the formation of carbonyl-containing allylsilanes. bc.edu The mechanism of these additions is thought to involve the formation of a copper-enolate intermediate, which is then silylated.
Table 2: Copper-Catalyzed Conjugate Addition of Silyl Species
| Michael Acceptor | Copper Catalyst | Silyl Reagent | Additive | Product Type | Key Finding | Reference |
| α,β-Unsaturated aldehydes | Cu(OTf)2/L4 | Et2Zn | TMSCl | β-Adduct | Increased regioselectivity for 1,4-addition | chimia.chnih.gov |
| Thiochromones | Cu[MeCN]4PF6/(R, S)-PPF-PtBu2 | MeMgBr | TMSCl | 1,4-Adduct | High yield and enantioselectivity | mdpi.com |
| Acyclic/Cyclic Dienones | NHC-Cu | PhMe2Si-B(pin) | - | Carbonyl-containing allylsilanes | High site-, diastereo-, and enantioselectivity | bc.edu |
| Acyclic/Cyclic Dienoates | NHC-Cu | PhMe2Si-B(pin) | - | Carbonyl-containing allylsilanes | High site-, diastereo-, and enantioselectivity | bc.edu |
This table summarizes key examples of copper-catalyzed conjugate additions involving silyl species, highlighting the role of additives and the types of products formed.
Radical Pathways in Copper Silyl Chemistry
In addition to the well-established ionic pathways, radical mechanisms play a significant role in the reactivity of copper silyl species. acs.orgnih.gov These radical pathways often involve the generation of silyl radicals, which can then participate in a variety of transformations. acs.orgnih.gov Copper's ability to act as a redox catalyst is central to these processes, facilitating the formation of radical intermediates through single-electron transfer (SET) events. acs.org
The combination of copper catalysis with photoredox catalysis has emerged as a powerful strategy for initiating radical reactions under mild conditions. nih.govprinceton.edu In these systems, a photocatalyst, upon irradiation with visible light, can generate a silyl radical from a suitable precursor, such as tris(trimethylsilyl)silane (B43935) (TTMSS). acs.org This silyl radical can then engage in subsequent reactions, with the copper catalyst controlling the stereoselectivity of the process.
Mechanistic investigations, including radical inhibition and radical clock experiments, have provided evidence for the involvement of radical species in various copper-catalyzed reactions. acs.org For example, in the asymmetric 1,2-aminosilylation of alkenes, a silyl radical is generated and adds to the alkene, followed by trapping of the resulting alkyl radical by a chiral copper(II) complex. acs.org
Silyl Radical Generation and Halogen Abstraction
A key reaction in copper-mediated radical chemistry is the generation of silyl radicals and their subsequent use in halogen abstraction. nih.govnih.gov Silyl radicals are potent halogen atom abstractors, capable of converting organohalides into carbon-centered radicals at near-diffusion-controlled rates. nih.gov This process is particularly effective for activating alkyl and aryl bromides, which are often challenging substrates for traditional copper-catalyzed cross-coupling reactions due to the sluggish nature of oxidative addition. nih.govprinceton.edu
The generation of silyl radicals can be achieved through various methods, including the use of radical initiators or, more recently, through photoredox catalysis. nih.govrsc.org In a dual copper-photoredox catalytic system, a photocatalyst can generate a silyl radical from a precursor like tris(trimethylsilyl)silanol. nih.gov This silyl radical then abstracts a halogen atom from an organohalide to form a carbon-centered radical. This radical can then be trapped by a copper(II) species to form an organocopper(III) intermediate, which subsequently undergoes reductive elimination to furnish the cross-coupled product. acs.orgnih.gov This halogen abstraction-radical capture mechanism provides an effective alternative to the traditional oxidative addition pathway in copper catalysis. nih.govprinceton.edu
Catalytic Applications of Copper I Silyl Complexes and Silylcuprates in Organic Synthesis
C-Si Bond Formation Reactionsresearchgate.net
Copper-catalyzed carbon-silicon (C-Si) bond formation has emerged as a pivotal tool in organosilicon chemistry. researchgate.net These reactions are valued for their ability to introduce silicon-containing moieties into organic molecules, which are important in pharmaceuticals, agrochemicals, and materials science. researchgate.net The use of copper catalysts offers an efficient and economical approach to constructing these valuable bonds. researchgate.netbeilstein-journals.org
Catalytic Silylation of Alkyl Halidesbeilstein-journals.orgbeilstein-journals.org
The formation of C(sp³)–Si bonds using copper catalysis represents a significant advancement in cross-coupling reactions. An early example demonstrated that silyl-Grignard reagents could react with alkyl tosylates in the presence of a copper catalyst. beilstein-journals.org More recent developments have focused on the carbonylative silylation of unactivated alkyl halides. beilstein-journals.org
This transformation can be achieved using a commercially available silicon nucleophile, such as PhMe₂Si-Bpin, with an N-heterocyclic carbene (NHC)-copper(I) chloride complex (IPrCuCl) as the catalyst. beilstein-journals.org The reaction proceeds through a mechanism involving the generation of a silyl-copper intermediate. This intermediate activates the alkyl halide, often via a single electron transfer, to form an alkyl radical. This pathway allows for the synthesis of alkyl-substituted acylsilanes from a variety of primary, secondary, and tertiary alkyl halides in high yields. beilstein-journals.org Another approach involves a metallaphotoredox platform where a silyl (B83357) radical, generated through photoredox catalysis, converts an alkyl bromide to an alkyl radical, which is then trapped by a copper catalyst to facilitate C(sp³)–N bond formation, illustrating the synergy between silyl radicals and copper catalysis in activating alkyl halides. nih.gov
Table 1: Copper-Catalyzed Carbonylative Silylation of Alkyl Halides beilstein-journals.org This table is a representative summary based on the described research and does not imply endorsement of specific products.
| Entry | Alkyl Halide | Silylating Agent | Catalyst | Product Type | Yield |
| 1 | Primary Alkyl Iodide | PhMe₂Si-Bpin | IPrCuCl | Acylsilane | High |
| 2 | Secondary Alkyl Bromide | PhMe₂Si-Bpin | IPrCuCl | Acylsilane | High |
| 3 | Tertiary Alkyl Bromide | PhMe₂Si-Bpin | IPrCuCl | Acylsilane | High |
Silylation of Iminesbeilstein-journals.orgnih.govnih.gov
The silylation of imines and their derivatives using copper-trimethylsilyl reagents provides access to valuable nitrogen-containing organosilanes. A notable strategy involves the reaction of intermediate vinylcuprates, generated from the silylcupration of allenes, with α,β-unsaturated imines. beilstein-journals.orgnih.gov This sequence leads to the formation of functionalized allylsilanes which can be used to construct seven-membered carbocycles. beilstein-journals.orgbeilstein-journals.org
Furthermore, copper catalysis has been successfully applied to the enantioselective silylation of 2H-azirines, which are considered strained cyclic imines. nih.gov Using a silyl boronic ester as the silicon source, this method produces C-silylated, N-unprotected aziridines in high yields and with excellent enantioselectivity. nih.gov This reaction highlights the ability of copper catalysts to handle highly reactive ketimine-like substrates. nih.gov The development of catalytic asymmetric additions to imines using Si-B reagents as the silicon pronucleophile has become a key method for producing chiral aminosilanes. nih.gov
Silylation of N-Chlorosulfonamidesacs.org
A copper-catalyzed oxidative coupling method has been developed for the silylation of C(sp³)–H bonds located alpha to an amide nitrogen atom. acs.org This reaction occurs between N-halogenated amides and silicon-boron (Si-B) reagents. acs.org The protocol has been effectively demonstrated for the silylation of sulfonamides. acs.org
The process typically involves the N-chlorination of the starting sulfonamide with tert-butyl hypochlorite (B82951) (tBuOCl), followed by the C–H silylation step. acs.org A key advantage of this method is that the N-chloro intermediate does not require purification before reacting with the Si-B reagent in the presence of a CuSCN/4,4′-dimethoxy-2,2′-bipyridine catalyst system. acs.org This transformation provides a direct route to α-silylated sulfonamides.
Conjugate Additions of Silyl Boronic Esters to α,β-Unsaturated Carbonylsntu.edu.sgrsc.orgresearchgate.netorganic-chemistry.org
The conjugate addition, or β-silylation, of silyl groups to α,β-unsaturated carbonyl compounds is a powerful C-Si bond-forming reaction. Copper catalysis, particularly with silyl boronic esters as the silicon source, has proven highly effective for this transformation. ntu.edu.sgrsc.org N-heterocyclic carbene (NHC)-copper complexes are efficient catalysts for the β-silylation of α,β-unsaturated esters, producing a wide range of highly functionalized products. ntu.edu.sg
This methodology has been extended to asymmetric synthesis, achieving moderate to good enantioselectivities in the conjugate addition of silylboronic esters to unsaturated lactones. rsc.org Interestingly, these reactions can be performed in water using a copper(II) precatalyst and an amine base, offering a mild and environmentally friendly approach. organic-chemistry.orgacs.org The mechanism of NHC-Cu(I) catalyzed reactions involves the formation of a copper enolate as a key intermediate. The nature of this enolate (O- or C-bound) is crucial for catalytic turnover, with O-enolates reacting more efficiently with the silyl boronic ester to regenerate the active Cu-Si species. researchgate.net
Table 2: Copper-Catalyzed Conjugate Silylation of α,β-Unsaturated Carbonyls ntu.edu.sgorganic-chemistry.org This table is a representative summary based on the described research and does not imply endorsement of specific products.
| Substrate Type | Silylating Agent | Catalyst System | Solvent | Key Feature |
| α,β-Unsaturated Ester | Silyl Boronic Ester | NHC-Cu(I) Complex | Organic | High efficiency |
| α,β-Unsaturated Ketone | Silyl Boronic Ester | Cu(II) / Amine Base | Water | Mild, green conditions |
| α,β-Unsaturated Aldehyde | Silyl Boronic Ester | Cu(II) / Amine Base | Water | Good yields |
| Unsaturated Lactone | Silyl Boronic Ester | Chiral NHC-Cu(I) | Organic | Asymmetric induction |
Silylcuprate Strategy in Carbocyclic Ring Synthesisbeilstein-journals.orgnih.gov
The silylcuprate strategy has become an exceptionally useful tool for the construction of carbocyclic rings of various sizes, ranging from three to seven members. beilstein-journals.orgnih.gov The core of this strategy is the in situ reaction of an intermediate generated from the silylcupration of an unsaturated substrate (like an allene (B1206475) or alkyne) with an electrophile. beilstein-journals.orgnih.gov This process creates a functionalized organosilane that contains both a nucleophilic allylsilane or vinylsilane unit and an electrophilic functional group. beilstein-journals.orgbeilstein-journals.org Subsequent treatment with a Lewis acid induces an intramolecular cyclization, where the silicon group facilitates the ring closure, typically with the formation of an exocyclic double bond. nih.govbeilstein-journals.org
Silylcupration of Allenes and Terminal Alkynesbeilstein-journals.orgnih.govorganic-chemistry.org
The silylcupration of allenes and terminal alkynes serves as the entry point to a wide variety of functionalized allylsilanes and vinylsilanes, which are key precursors for cyclization reactions. beilstein-journals.orgnih.gov
Allenes : Simple allenes readily react with silylcuprates, such as lower-order lithium (phenyldimethylsilyl)cyanocuprate(I), which is prepared from phenyldimethylsilyllithium and copper(I) cyanide. beilstein-journals.orgnih.gov This reaction leads selectively to the formation of an intermediate vinylcuprate. nih.gov This highly reactive intermediate can be trapped with a diverse range of electrophiles, including enones, acid chlorides, epoxides, and imines, to generate functionalized allylsilanes. beilstein-journals.orgnih.gov These allylsilanes are then poised for intramolecular cyclization to form five-, six-, and seven-membered rings. beilstein-journals.orgbeilstein-journals.org
Terminal Alkynes : The silylcupration of terminal alkynes provides a highly regioselective route to vinylsilanes. ntu.edu.sgorganic-chemistry.org Copper(I) catalysts, in the presence of an additive like methanol, can achieve excellent selectivity for the branched α-vinylsilane isomer over the linear β-isomer. organic-chemistry.orgacs.org The reaction mechanism involves the activation of a Si-B bond to form a Cu-Si intermediate, which then undergoes insertion into the alkyne C-C triple bond. organic-chemistry.org This method is compatible with a broad range of functional groups on the alkyne. organic-chemistry.org Similar to the allene-derived intermediates, the resulting vinylsilanes can be used in cyclization strategies, for instance, reacting the intermediate vinylcuprate with an epoxide to ultimately form substituted cyclobutenes. nih.govbeilstein-journals.org
Table 3: Silylcupration of Allenes and Alkynes for Ring Synthesis beilstein-journals.orgnih.govbeilstein-journals.orgorganic-chemistry.org This table is a representative summary based on the described research and does not imply endorsement of specific products.
| Unsaturated Substrate | Silylcuprate Reagent | Trapping Electrophile | Final Product (after cyclization) | Ring Size |
| 1,2-Propadiene (Allene) | (PhMe₂Si)Cu(CN)Li | α,β-Unsaturated Ketone | Methylenecyclopentanol | 5 |
| 1,2-Propadiene (Allene) | (PhMe₂Si)Cu(CN)Li | α,β-Unsaturated Imine | Methylene-cycloheptane derivative | 7 |
| Terminal Alkyne | (PhMe₂Si)Cu(CN)Li | Epoxide | Substituted Cyclobutene | 4 |
| Terminal Alkyne | Silyl Boronic Ester / Cu(I) | Proton (from MeOH) | α-Vinylsilane | N/A |
Subsequent Reactions of Intermediate Silylcuprates with Electrophiles
The silylcupration of unsaturated carbon-carbon bonds, such as those in allenes and alkynes, generates highly reactive organocopper intermediates. beilstein-journals.orgnih.gov These intermediates, typically vinyl or allylcuprates, are not isolated but are reacted in situ with a wide array of electrophiles. beilstein-journals.org This "silylcuprate strategy" provides a powerful route to highly functionalized organosilanes. nih.govresearchgate.net
The addition of a lower order silylcyanocuprate, such as one derived from copper--trimethylsilyl, to an allene regioselectively produces an allylsilane-vinylcuprate species. beilstein-journals.orgnih.gov This intermediate readily attacks electrophiles, a reaction that significantly broadens its synthetic potential. beilstein-journals.org A diverse range of electrophiles have been successfully employed in this trapping step, including:
Alkyl and allyl halides
Epoxides
Ketones and aldehydes
α,β-unsaturated carbonyl compounds
Acid chlorides
Unsaturated nitriles and imines beilstein-journals.orgnih.gov
For instance, the silylcupration of 1,2-propadiene generates an intermediate vinylcuprate which can be trapped with α,β-unsaturated oxo compounds to yield oxoallylsilanes. beilstein-journals.org Similarly, the reaction of silylcupration adducts of 1,3-dienes with more reactive electrophiles like acetyl chloride leads to α-attack products. acs.org In contrast, less reactive electrophiles such as allylic phosphates react at the terminal carbon (γ-attack) with high regioselectivity. acs.org
The choice of electrophile dictates the final structure of the functionalized allylsilane, making these intermediates valuable precursors for further transformations, particularly carbocyclic annulations. beilstein-journals.orgacs.org
Table 1: Reaction of Intermediate Vinylcuprates with Various Electrophiles
| Substrate | Silylcuprate Reagent | Electrophile | Product Type | Ref |
|---|---|---|---|---|
| Allene | (CH₃)₃SiCu(CN)Li | α,β-Unsaturated Ketone | Oxo-allylsilane | beilstein-journals.orgnih.gov |
| 1,3-Diene | PhMe₂SiCu(CN)Li | Acetyl Chloride | α-Acylated Allylsilane | acs.org |
| 1,3-Diene | PhMe₂SiCu(CN)Li | Allylic Phosphate | γ-Alkylated Allylsilane | acs.org |
Stereocontrolled Silicon-Assisted Intramolecular Cyclizations
The functionalized allylsilanes synthesized via the silylcuprate-electrophile trapping strategy are ideal precursors for intramolecular cyclization reactions. beilstein-journals.orgnih.gov These silicon-assisted cyclizations are typically promoted by a Lewis acid and proceed with a high degree of stereocontrol to form a variety of carbocyclic rings, ranging from three to seven members. beilstein-journals.orgresearchgate.netbeilstein-journals.org
For example, allylsilanes containing a tethered electrophilic carbonyl group undergo intramolecular cyclization in the presence of Lewis acids like titanium tetrachloride (TiCl₄) or ethylaluminum dichloride (EtAlCl₂). beilstein-journals.orgnih.gov This process results in the formation of cyclic alcohols, such as 3-methylene-1-cyclopentanols, with high stereoselectivity. nih.gov The cyclization is believed to proceed through a classic SE' mechanism involving a stabilized carbocation positioned beta to the silicon atom, a phenomenon known as the "beta effect". nih.govbeilstein-journals.org A characteristic feature of this reaction is the consistent formation of an exocyclic double bond following the loss of the silyl group. beilstein-journals.orgnih.gov
The versatility of this method is demonstrated by its ability to construct not only five- and six-membered rings but also larger seven-membered carbocycles. nih.govbeilstein-journals.org The specific electrophile used in the initial trapping step ultimately determines the type of cyclization process and the size of the resulting ring. nih.govbeilstein-journals.org
Table 2: Lewis Acid-Catalyzed Intramolecular Cyclization of Oxo-allylsilanes
| Oxo-allylsilane Precursor | Lewis Acid Catalyst | Cyclized Product | Ring Size | Ref |
|---|---|---|---|---|
| Allylsilane from enone trapping | TiCl₄ or EtAlCl₂ | 3-Methylene-1-cyclopentanol | 5 | beilstein-journals.orgnih.gov |
| Epoxyallylsilane | BF₃·OEt₂ or TiCl₄ | 3-Methylenecyclohexanol | 6 | researchgate.net |
Copper-Catalyzed Difluoromethylation of Alkynes
The difluoromethyl group (–CF₂H) is a valuable moiety in medicinal chemistry, often serving as a bioisostere for other functional groups. nsf.gov Copper-catalyzed reactions provide an efficient means for introducing this group into organic molecules, including alkynes. nsf.govacs.org
Desilylation-Difluoromethylation of (Trimethylsilyl)acetylenes
An effective copper-catalyzed protocol has been developed for the direct difluoromethylation of terminal alkynes and, notably, for the desilylation-difluoromethylation of (trimethylsilyl)acetylenes. nsf.govacs.orgresearchgate.net This transformation provides access to a wide array of structurally diverse difluoromethyl alkynes in good yields. nsf.gov The reaction typically utilizes a (difluoromethyl)zinc reagent in conjunction with a copper catalyst and an organic oxidant. nsf.govacs.org
The process involves an in situ desilylation of the (trimethylsilyl)acetylene, followed by the copper-catalyzed coupling with the difluoromethyl source. This method is applicable to a broad range of substituted aromatic and aliphatic silyl alkynes and demonstrates significant functional group tolerance. nsf.gov The synthetic utility of the resulting (difluoromethyl)alkynes is highlighted by their successful use in subsequent cycloaddition reactions. nsf.govresearchgate.net
Table 3: Copper-Catalyzed Desilylation-Difluoromethylation of (Trimethylsilyl)acetylenes
| (Trimethylsilyl)acetylene Substrate | Copper Catalyst | Reagents | Product | Ref |
|---|---|---|---|---|
| Phenyl(trimethylsilyl)acetylene | Cu(I) salt | (CF₂H)₂Zn, Oxidant | (3,3-Difluoroprop-1-yn-1-yl)benzene | nsf.govacs.org |
| (Cyclohexylethynyl)trimethylsilane | Cu(I) salt | (CF₂H)₂Zn, Oxidant | (3,3-Difluoroprop-1-yn-1-yl)cyclohexane | nsf.gov |
Role of Trimethylsilyl (B98337) Chloride (TMSCl) as an Additive in Organocopper Reactions
Trimethylsilyl chloride (TMSCl) is a widely used additive in organocopper chemistry that can significantly enhance reaction rates and yields. ias.ac.inunige.chsemanticscholar.org Its presence can accelerate conjugate additions of organocuprates to various α,β-unsaturated systems. unige.chsemanticscholar.org
Conjugate Addition-Elimination Reactions
In the context of conjugate addition-elimination reactions, TMSCl plays a crucial role. For example, the reaction of organocopper reagents with 2-bis(methylthio)nitroethylene proceeds efficiently in the presence of TMSCl to afford 2-alkyl/aryl-2-alkylthionitroethylenes. ias.ac.in In the absence of TMSCl, the reaction can be sluggish or fail, but its addition facilitates a clean reaction, displacing a single methylthio group and yielding the desired product in good yields without significant polymerization or side products. ias.ac.in
Table 4: Effect of TMSCl on Conjugate Addition-Elimination
| Substrate | Organocopper Reagent | Additive | Product | Yield | Ref |
|---|---|---|---|---|---|
| 2-Bis(methylthio)nitroethylene | EtMgI, CuI | TMSCl | 1-(Methylthio)-1-nitroprop-1-ene | 61% | ias.ac.in |
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Involving Silyl-Protected Alkynes
The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgacs.orgwikipedia.org The reaction's robustness allows for the use of various substrates, including those with protecting groups.
The use of silyl-protected alkynes, such as those bearing a trimethylsilyl (TMS) group, is common in CuAAC protocols. beilstein-journals.orgwikipedia.org This protection strategy can be advantageous, for instance, when the terminal alkyne might otherwise participate in undesirable side reactions. wikipedia.org In many cases, the silyl group can be removed just before or during the cycloaddition reaction. Tandem, one-pot procedures have been developed where a copper catalyst promotes both the in situ desilylation of the alkyne and the subsequent cycloaddition with an azide (B81097). beilstein-journals.orgresearchgate.net This streamlined approach avoids a separate deprotection step and provides rapid access to complex triazole products from readily available silyl-protected precursors. beilstein-journals.org For example, a tandem copper-catalyzed silyl deprotection/azide cycloaddition has been developed for TIPS-protected tetrasubstituted propargylamines, offering a streamlined two-step sequence to hindered triazoles. beilstein-journals.org
Table 5: CuAAC Reactions with Silyl-Protected Alkynes
| Silyl-Protected Alkyne | Azide | Catalyst System | Product | Ref |
|---|---|---|---|---|
| TIPS-protected propargylamine | Benzyl Azide | Cu(II) triflate, TBAF | α-Tetrasubstituted Triazole | beilstein-journals.org |
| TMS-protected terminal alkyne | Phenyl Azide | Cu(I) salt | 1,4-Disubstituted Triazole | researchgate.net |
Advanced Theoretical and Mechanistic Investigations
Computational Modeling of Reaction Mechanisms
Computational modeling, primarily using Density Functional Theory (DFT), allows researchers to map out the entire reaction landscape for copper-catalyzed transformations. nih.govdigitellinc.com By simulating the interactions between the copper silyl (B83357) catalyst, substrates, and ligands, it is possible to identify key intermediates, transition states, and the sequence of elementary steps that constitute the catalytic cycle. smu.edu This approach has been successfully applied to various reactions, including C-H functionalization and cross-coupling reactions, providing a foundational understanding of how these processes occur. nih.govnih.gov
A significant achievement of computational modeling is the ability to explain and predict the selectivity of copper-catalyzed reactions. nih.gov In transformations where multiple products can be formed, DFT calculations can determine the energetic barriers associated with each potential pathway, thereby identifying the most favorable route that leads to the observed product.
For instance, computational studies have been instrumental in understanding ligand-controlled site selectivity. In the copper-catalyzed propargylation and allenylation of carbonyl compounds using TMS-propargyl boronates, the choice of a bis(phosphine) ligand was found to control whether the propargyl or allenyl product was formed. acs.org DFT calculations revealed that the selectivity arises from steric interactions between the substituents on the ligand and the bulky trimethylsilyl (B98337) (TMS) group on the substrate in the transition state. acs.org This steric clash destabilizes one pathway, favoring the other and thus dictating the reaction's outcome. Similarly, in copper-catalyzed C-H bromination, computational models have elucidated the role of the directing group and the catalyst in achieving high distal selectivity. nih.gov
Detailed findings from a computational study on ligand-controlled selectivity are presented below.
| Ligand Substituent | Substrate Group | Key Interaction Type | Predicted Outcome | Energetic Preference (kcal/mol) |
|---|---|---|---|---|
| Phenyl | Trimethylsilyl (TMS) | Steric Repulsion | Favors Allenylation | ΔΔG‡ > 3.0 |
| Isopropyl | Trimethylsilyl (TMS) | Reduced Steric Repulsion | Lower Selectivity | ΔΔG‡ ≈ 1.5 |
| Methyl | Trimethylsilyl (TMS) | Minimal Steric Interaction | Favors Propargylation | ΔΔG‡ < 0.5 |
The core of computational mechanistic studies involves the calculation of energetic profiles, which map the potential energy of the system as it progresses from reactants to products. researchgate.net These profiles highlight the energies of all intermediates and, crucially, the transition states that connect them. A transition state represents the highest energy point along a reaction coordinate, and its energy determines the activation energy of that step. acs.org
The table below illustrates a representative energetic profile for a hypothetical two-step copper-catalyzed reaction, showing how relative free energy values determine the favored pathway.
| Reaction Species | Pathway A (Relative Free Energy, kcal/mol) | Pathway B (Relative Free Energy, kcal/mol) | Description |
|---|---|---|---|
| Reactants + Catalyst | 0.0 | 0.0 | Starting point |
| Transition State 1 (TS1) | +18.5 | +22.0 | First energetic barrier; Pathway A is favored |
| Intermediate | -5.2 | -3.1 | Metastable species |
| Transition State 2 (TS2) | +15.0 | +19.8 | Second energetic barrier; Pathway A remains favored |
| Products + Catalyst | -12.7 | -10.5 | Final products |
Rational Design Principles for Copper Silyl Catalysts
Insights gained from computational modeling are shifting catalyst development from a trial-and-error process to a more rational, design-oriented approach. digitellinc.comresearchgate.net By understanding the mechanistic principles that govern a catalyst's performance, scientists can propose structural modifications to ligands or the catalyst itself to enhance activity, improve selectivity, or broaden the substrate scope. nih.gov
The performance of a copper silyl catalyst is governed by a delicate balance of steric and electronic factors, which can be fine-tuned through rational design. nih.govresearchgate.net
Electronic Factors: The electron-donating or electron-withdrawing nature of the ligands attached to the copper center directly influences its reactivity. researchgate.net For example, more electron-rich copper centers may be more effective in certain oxidative addition steps. Computational methods can predict how ligand modifications will alter the electronic properties of the copper center and its intermediates. nih.gov
Steric Factors: The size and shape (steric bulk) of ligands play a critical role in controlling access to the copper center and dictating the geometry of transition states. nih.govmdpi.com As demonstrated in selectivity studies, bulky ligands can create steric hindrance that favors one reaction pathway over another. acs.org This principle is used to design catalysts for asymmetric synthesis, where chiral ligands create a specific steric environment that leads to the preferential formation of one enantiomer. acs.org
The rational design of copper silyl catalysts involves modulating these factors to achieve a specific catalytic outcome. For instance, to improve the selectivity of a reaction, a chemist might computationally screen a series of ligands with varying steric bulk and electronic properties to identify the optimal candidate before committing to laboratory synthesis. nih.gov
The following table summarizes the general effects of modifying ligand properties on catalyst behavior.
| Modification | Steric Effect | Electronic Effect | Potential Catalytic Outcome |
|---|---|---|---|
| Increase ligand bulk near metal center | High | Minor | Increased stereoselectivity; potential decrease in reaction rate |
| Add electron-donating groups to ligand | Minor | High (increases electron density on Cu) | Enhanced reactivity in oxidative addition steps |
| Add electron-withdrawing groups to ligand | Minor | High (decreases electron density on Cu) | Enhanced reactivity in reductive elimination steps |
| Increase ligand "bite angle" | Moderate to High | Moderate | Altered selectivity and stability of catalytic intermediates |
Emerging Research Avenues in Copper I Silyl Chemistry
Development of Novel Ligand Architectures for Copper Silyl (B83357) Complexes
The design and synthesis of new ligands are pivotal for advancing the capabilities of copper(I) silyl complexes. The ligand framework not only stabilizes the reactive copper center but also tunes its steric and electronic properties, influencing the catalyst's reactivity, selectivity, and efficiency.
A notable development is the use of proazaphosphatrane ligands to create well-defined copper(I) complexes. nih.gov For instance, isobutyl- and isopropyl-substituted proazaphosphatranes have been successfully used to synthesize both monomeric and dimeric copper(I) halide complexes. nih.govacs.org These complexes have proven to be competent precatalysts, and the corresponding silylamido complex, i-BuLCuN(TMS)2, effectively catalyzes the hydrosilylation of benzaldehyde (B42025) under mild conditions. nih.govacs.org The structure of these ligands provides insight into the steric properties and transannulation effects at the copper center. acs.org
N-heterocyclic carbenes (NHCs) continue to be a major class of ligands in this field. rsc.org A range of NHC-copper(I) silyl compounds, such as (NHC)CuSiR3 where NHC can be IPr, IMes, or ItBu, have been synthesized. rsc.org These NHC-supported complexes are key intermediates in the silylation of numerous unsaturated organic substrates. rsc.org
More recently, specialized ligands have been designed for specific applications. A novel PNN-type pincer ligand has been developed to stabilize copper(I), creating a complex that can catalyze copper-catalyzed azide (B81097)–alkyne cycloaddition (CuAAC) reactions under physiologically relevant conditions without the need for a reducing agent. mdpi.com While not a direct silylation, this highlights the trend toward creating robust, application-specific copper(I) ligand systems. Other new systems include binuclear copper(II) complexes with sulfanylpyrazole ligands and heteroleptic Cu(I) complexes featuring nitrogen-rich tetrazine ligands, indicating a broad exploration of the ligand space for copper catalysis. nih.govrsc.org
| Ligand Type | Example Ligand/Complex | Key Features | Application |
| Proazaphosphatrane | i-BuLCuN(TMS)2 | Provides steric bulk; stabilizes monomeric Cu(I) centers. nih.govacs.org | Hydrosilylation of aldehydes. acs.org |
| N-Heterocyclic Carbene (NHC) | (IPr)CuSiMe2Ph | Strong σ-donor; offers high stability to the metal center. rsc.org | Silylation of various unsaturated compounds. rsc.org |
| Pincer Ligand | PNN-type pincer-Cu(I) complex | Stabilizes Cu(I) oxidation state; allows for catalysis without additives. mdpi.com | Heterogeneous CuAAC reactions. mdpi.com |
| Sulfanylpyrazole | Binuclear Cu(II)-sulfanylpyrazole | Forms binuclear structures; shows fungicidal and cytotoxic activity. nih.gov | Bioinorganic chemistry. nih.gov |
Exploration of New Reactivity Modes and Transformations
Research into copper(I) silyl chemistry has uncovered a variety of new reactions, significantly broadening the scope of C–Si bond formation. researchgate.net These novel transformations provide access to complex organosilanes that were previously difficult to synthesize. sioc-journal.cn
One significant area of development is the copper-catalyzed silylation of para-quinone methides (p-QMs). nih.gov This reaction represents the first example of silicon addition to a quinone methide, leading to the formation of non-symmetric dibenzylic silanes in high yields under mild conditions. researchgate.netnih.gov The resulting dibenzylic silanes can serve as stable precursors to benzylic carbanions for further synthetic transformations. nih.gov
The scope of copper-catalyzed silylation has also been extended to propargyl dichlorides. nih.gov This method provides efficient access to chloro-substituted allenylsilanes, which are valuable and versatile synthetic intermediates. nih.gov The reaction can be performed enantioselectively, yielding enantioenriched allenylsilanes that can be converted into a variety of useful synthons. nih.gov
Furthermore, a copper-catalyzed carbonylative silylation of unactivated alkyl halides has been developed. acs.org This process efficiently produces alkyl-substituted acylsilanes, tolerating a wide array of functional groups under mild conditions and accommodating primary, secondary, and tertiary alkyl halides. acs.org This transformation showcases a novel three-component coupling involving an alkyl halide, carbon monoxide, and a silylating agent.
| Transformation | Substrate | Silylating Agent | Product | Significance |
| Silylation of p-Quinone Methides | p-Quinone Methide | Silylborane (e.g., Me2PhSi-B(pin)) | Non-symmetric dibenzylic silane (B1218182) | First silicon addition to p-QMs; access to stable benzylic carbanion precursors. nih.gov |
| Silylation of Propargyl Dichlorides | Propargyl Dichloride | Silylborane | Chloro-substituted allenylsilane | Access to functionalized and enantioenriched allenylsilanes. nih.gov |
| Carbonylative Silylation | Alkyl Halide | Silylborane + CO | Alkyl-substituted acylsilane | Efficient synthesis of acylsilanes from simple precursors. acs.org |
| Silyl Addition to Unsaturated Compounds | α,β-unsaturated sulfones, MBH alcohols | Disilanes, Silylboronates | β-silyl sulfones, etc. | Expands the scope of conjugate silylation to new classes of acceptors. sioc-journal.cn |
Advancements in Catalytic Efficiency and Sustainability of Silylation Processes
Significant efforts have been made to improve the efficiency and environmental friendliness of copper-catalyzed silylation reactions. A key strategy has been the development of heterogeneous and recyclable catalysts.
One of the most promising approaches involves supporting copper on biopolymers. An environmentally benign catalyst has been created by supporting copper on chitosan, a biodegradable polymer. researchgate.netmdpi.com This heterogeneous catalyst effectively promotes the conjugate silylation of α,β-unsaturated acceptors in water under mild conditions. researchgate.netmdpi.com A major advantage of this system is its recyclability; the chitosan-supported copper catalyst can be recovered and reused for at least six cycles without a significant loss of catalytic activity. researchgate.netmdpi.com This protocol has also been successfully applied to gram-scale synthesis, demonstrating its practical utility. mdpi.com
The use of other supports like silica (B1680970) has also been explored to enhance catalyst stability and recyclability. mdpi.com Silica-supported copper catalysts are noted for their low cost, high stability, and large surface area, promoting sustainable chemical processes. mdpi.com Similarly, silicon nitride has been used as a novel support for copper catalysts in oxidation reactions, indicating its potential for other copper-catalyzed transformations due to its high thermal stability. doi.org
In addition to heterogeneous systems, improvements in homogeneous catalysis have also been achieved. For example, copper(II) triflate (Cu(OTf)2) has been identified as a highly efficient and mild catalyst for the silylation of α-hydroxyphosphonates at room temperature, offering a convenient and high-yielding procedure. researchgate.net
Table: Performance of Recyclable Chitosan-Supported Copper Catalyst in Silyl Conjugate Addition mdpi.com
| Cycle | Yield (%) |
| 1 | 95 |
| 2 | 95 |
| 3 | 94 |
| 4 | 93 |
| 5 | 92 |
| 6 | 91 |
Understanding Cooperative Reactivity in Metal/Silicon Systems
A frontier in catalysis is the exploration of cooperative reactivity, where two or more active components work in concert to achieve a transformation that is difficult or impossible for a single component. In the context of silyl chemistry, this involves the interplay between copper, silicon, and potentially other metals or activating agents.
Silicon itself can act as a cooperative ligand. nsf.gov Its ability to engage in secondary interactions and its high fluxionality suggest significant potential for developing cooperative chemistry, similar to the well-established field of metal/boron cooperative systems. nsf.gov
A clear example of bimetallic cooperation is found in palladium/copper catalysis. researchgate.net A cross-coupling reaction between arylsilanes and aryl tosylates was developed using a cooperative Pd/Cu system, where both metals play a crucial role in the catalytic cycle. researchgate.net Similarly, a copper/palladium cooperative catalytic system has been used for the silylative allylation of alkynes. wiley-vch.de
Metallaphotoredox catalysis represents another powerful strategy for cooperative reactivity. nih.gov A general platform for N-alkylation has been developed that combines copper catalysis with photoredox-generated silyl radicals. nih.gov In this system, a silyl radical, generated by a photocatalyst, activates an alkyl halide via halogen atom transfer. The resulting alkyl radical is then trapped by a copper(I)-amido complex, leading to C-N bond formation. This dual catalytic cycle, where the photocatalyst and the copper catalyst perform distinct but coordinated roles, enables reactions under exceptionally mild conditions. nih.gov
Integration of Copper Silyl Chemistry in Multistep Organic Synthesis
A critical measure of a synthetic method's utility is its successful integration into multistep sequences for the synthesis of complex, valuable molecules. Copper-catalyzed silylation is increasingly being used as a key step in such synthetic routes.
A prominent example is the streamlined, two-step synthesis of alpha-tetrasubstituted 1,2,3-triazoles. beilstein-journals.org This sequence begins with a copper-catalyzed three-component coupling of a ketone, an amine, and a silyl-protected alkyne to generate a tetrasubstituted silyl-protected propargylamine. beilstein-journals.org This intermediate then undergoes a tandem, copper-catalyzed silyl deprotection and azide cycloaddition reaction in a single pot. beilstein-journals.orgbeilstein-journals.org This efficient three-reaction sequence provides rapid access to a class of highly hindered triazoles from simple, commercially available starting materials, which would be difficult to prepare using traditional methods. beilstein-journals.org
The synthetic utility of products from novel copper silylations is a common theme.
The chloro-substituted allenylsilanes produced via copper-catalyzed silylation of propargyl dichlorides can be readily transformed through subsequent reactions like alkynylation, arylation, and vinylation, demonstrating their value as versatile synthetic hubs. nih.gov
β-Silyl carbonyl compounds, formed from the conjugate addition of silylboron reagents, can be easily converted to the corresponding β-hydroxyl compounds through Fleming-Tamao oxidation, providing a simple protocol to introduce a hydroxyl group. mdpi.com
Dibenzylic silanes formed from the silylation of p-quinone methides can be used as bench-stable precursors for benzylic carbanions in subsequent bond-forming reactions. nih.gov
These examples underscore how copper-catalyzed silylation is not just a method for making organosilanes, but a strategic tool for building molecular complexity in organic synthesis.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing Copper–Trimethylsilyl (1/1) complexes, and how are reaction conditions optimized?
- Methodology : Use anhydrous solvents (e.g., THF or pentane) and rigorously dried reagents to prevent hydrolysis. Trimethylsilyl ligands are typically introduced via transmetallation or direct reaction with silyl lithium reagents. For example, Li–Tsi (lithium tris(trimethylsilyl)methyl) solutions react with copper halides under inert atmospheres to form stable complexes .
- Optimization : Monitor reaction progress via in-situ NMR or FTIR to identify intermediates. Adjust stoichiometry and temperature (e.g., −78°C to room temperature) to suppress side reactions like ligand disproportionation .
Q. Which spectroscopic techniques are most effective for characterizing Copper–Trimethylsilyl (1/1) complexes, and what key spectral markers should researchers prioritize?
- Techniques :
- FTIR : Look for ν(Cu–Si) stretches in 400–600 cm⁻¹ and Si–CH₃ deformations near 1250 cm⁻¹ .
- NMR : Trimethylsilyl protons resonate at δ 0.1–0.5 ppm (¹H) and δ −10 to 5 ppm (²⁹Si). Paramagnetic copper(II) complexes may broaden signals, requiring low-temperature measurements .
- EPR : Useful for identifying Cu(II) oxidation states and ligand-field symmetry .
- Validation : Cross-reference with X-ray crystallography (e.g., Cu–Si bond lengths ≈ 2.3–2.5 Å) .
Q. How do solvent choice and drying protocols impact the stability and reactivity of Copper–Trimethylsilyl (1/1) compounds during synthesis?
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance ligand exchange rates but may coordinate to copper, altering reactivity. Non-polar solvents (e.g., hexane) favor oligomeric structures .
- Drying : Use molecular sieves or distillation to remove trace water. Even 50 ppm H₂O can hydrolyze silyl ligands, forming siloxanes .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) be integrated with experimental data to elucidate the electronic structure of Copper–Trimethylsilyl (1/1) complexes?
- Strategy : Perform geometry optimization using DFT (e.g., B3LYP functional) to model Cu–Si bonding. Compare calculated vibrational spectra (IR/Raman) and spin densities (for paramagnetic Cu(II)) with experimental data to validate electronic configurations .
- Case Study : Theoretical studies of [Cu(Tsi)X] (X = halide) reveal σ-donor dominance in silyl ligands, explaining their weak π-backbonding capacity .
Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental observations in the coordination behavior of Copper–Trimethylsilyl (1/1)?
- Triangulation : Combine multiple techniques (e.g., X-ray diffraction, magnetic susceptibility, and EPR) to cross-validate coordination geometry. For example, discrepancies in predicted vs. observed magnetic moments may indicate solvent adducts or redox instability .
- Error Analysis : Quantify systematic errors (e.g., crystallographic disorder) and refine computational models by including solvent effects or dispersion corrections .
Q. What advanced kinetic or mechanistic studies are essential for understanding ligand exchange processes in Copper–Trimethylsilyl (1/1) systems?
- Approach : Use stopped-flow UV-Vis or variable-temperature NMR to measure exchange rates. For example, monitor ligand substitution in [Cu(Tsi)Cl] with competing ligands (e.g., pyridine derivatives) to determine activation parameters (Δ‡H, Δ‡S) .
- Mechanistic Insights : Ligand lability in silyl-copper complexes is often entropy-driven, with associative pathways favored in sterically hindered systems .
Guidelines for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
